

Commercial availability and suppliers of (4-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

Cat. No.: B024447

[Get Quote](#)

(4-Aminocyclohexyl)methanol: A Technical Guide for Researchers

An In-depth Overview of Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(4-Aminocyclohexyl)methanol is a key bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane scaffold, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, isomeric forms, physical and chemical properties, and its application in the synthesis of pharmaceutically relevant compounds.

Commercial Availability and Suppliers

(4-Aminocyclohexyl)methanol is commercially available from a variety of suppliers, primarily as its cis and trans isomers. The purity of the commercially available material is typically high, often exceeding 97%. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Table 1: Selected Suppliers of *cis*-(4-Aminocyclohexyl)methanol

Supplier	CAS Number	Purity	Notes
Vibrant Pharma Inc.[1]	30134-98-6	97%	Available in gram quantities.
AA Blocks[2]	30134-98-6	95%	Available in milligram to gram quantities.
BLD Pharm[3]	30134-98-6	-	Further information available upon request.
iChemical[4]	30134-98-6	-	Custom packages and synthesis available.
ChemSrc[5]	61367-22-4	97.0%	As the hydrochloride salt.

Table 2: Selected Suppliers of trans-(4-Aminocyclohexyl)methanol

Supplier	CAS Number	Purity	Notes
ChemScene[6]	1467-84-1	≥97%	Available in gram quantities.
United States Biological[7]	1467-84-1	Highly Purified	Available in milligram quantities.
BLD Pharm[8]	1467-84-1	-	Further information available upon request.
BOC Sciences[9]	1504-49-0	-	As the hydrochloride salt.
Santa Cruz Biotechnology[10]	1504-49-0	-	For research use only.

Physicochemical Properties

The cis and trans isomers of **(4-Aminocyclohexyl)methanol** exhibit distinct physical properties due to their different spatial arrangements. These differences can be exploited in their separation and purification.

Table 3: Physicochemical Data of (4-Aminocyclohexyl)methanol Isomers

Property	cis-(4-Aminocyclohexyl)methanol I	trans-(4-Aminocyclohexyl)methanol I
CAS Number	30134-98-6[1]	1467-84-1[6]
Molecular Formula	C ₇ H ₁₅ NO[1]	C ₇ H ₁₅ NO[6]
Molecular Weight	129.20 g/mol [1]	129.20 g/mol [6]
Appearance	White powder	White to Off-White Solid[7]
Melting Point	Not available	146-148°C[7]
Storage	2-8 °C[1]	4°C, protect from light[6]

Experimental Protocols

The synthesis of **(4-Aminocyclohexyl)methanol** often results in a mixture of cis and trans isomers, which can then be separated. The following is an adapted multi-step synthesis for the preparation of **trans-(4-Aminocyclohexyl)methanol** hydrochloride, based on a patented method. A specific, detailed protocol for the synthesis of the cis isomer is not readily available in the public domain, however, it can be obtained through separation from a cis/trans mixture.

Synthesis of **trans-(4-Aminocyclohexyl)methanol Hydrochloride**

This synthesis starts from a readily available starting material, 4-aminobenzoic acid ester.[11]

Step 1: Catalytic Hydrogenation of 4-Aminobenzoic Acid Ester

- Materials: 4-aminobenzoic acid ester, catalyst (e.g., Pt/C, Rh/C, Ru/C, Pd/C, or Raney-Ni), solvent (e.g., methanol, ethanol, isopropanol, tetrahydrofuran, benzene, toluene, or dimethylbenzene).[11]
- Procedure: The 4-aminobenzoic acid ester is dissolved in a suitable solvent and hydrogenated in the presence of a catalyst under pressure (2.0–15.0 MPa) and at elevated temperature (20–150 °C).[11] This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid esters.

Step 2: Isomerization (Optional, to enrich the trans isomer)

- The mixture of isomers can be subjected to an isomerization process to enrich the desired trans isomer. This can be achieved by treating the mixture with a base in an alcohol.

Step 3: Reduction of the Ester Group

- Materials: Mixture of 4-aminocyclohexanecarboxylic acid esters, reducing agent (e.g., lithium aluminum hydride), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).
- Procedure: The ester mixture is dissolved in an anhydrous solvent and treated with a strong reducing agent to reduce the ester functionality to a primary alcohol, yielding a mixture of cis- and trans-**(4-Aminocyclohexyl)methanol**.

Step 4: Separation of Isomers

- The cis and trans isomers can be separated by fractional crystallization of their salts (e.g., hydrochloride) or by column chromatography.

Step 5: Formation of the Hydrochloride Salt

- Materials: Isolated trans-**(4-Aminocyclohexyl)methanol**, hydrochloric acid (gaseous or in a solvent like ethanol).
- Procedure: The isolated trans isomer is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.[11]

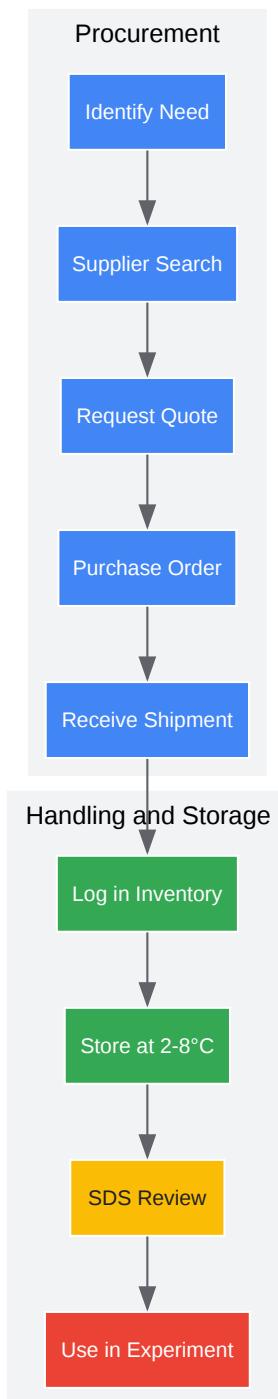
Applications in Drug Discovery

(4-Aminocyclohexyl)methanol serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.^[12] The cis and trans isomers can lead to final compounds with different biological activities and pharmacokinetic properties.

Role as a Synthetic Intermediate

The bifunctional nature of **(4-Aminocyclohexyl)methanol** allows for sequential or orthogonal functionalization of the amino and hydroxyl groups. The amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides, while the hydroxyl group can be oxidized, etherified, or esterified. This versatility makes it a valuable scaffold for creating libraries of compounds for high-throughput screening.

Example of a Downstream Product


cis-(4-Aminocyclohexyl)methanol is a known intermediate in the synthesis of complex heterocyclic compounds, such as 5-(3-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)phenyl)-7-((1S,4S)-4-(aminomethyl)cyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While the specific therapeutic application of this final compound is not detailed in the readily available literature, its complex structure suggests it is likely a target molecule in a drug discovery program, potentially targeting kinases or other enzymes due to the pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitors.

Visualizations

Procurement and Handling Workflow

The following diagram illustrates a typical workflow for a research organization to procure and handle **(4-Aminocyclohexyl)methanol**.

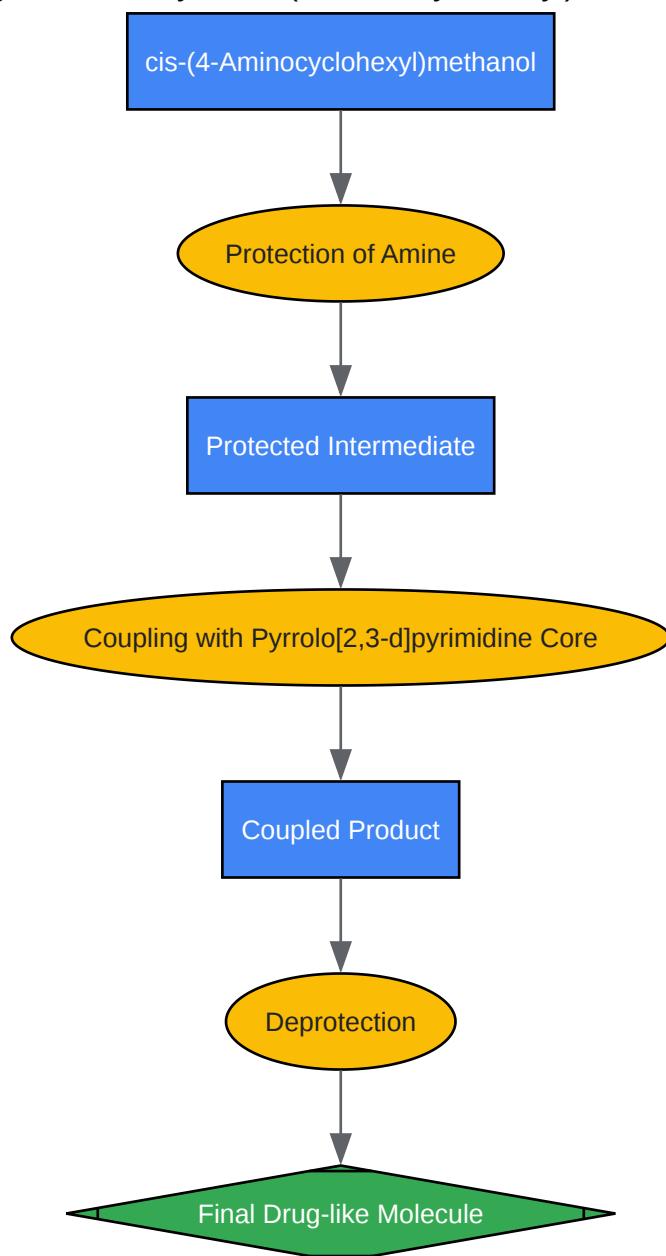
Procurement and Handling Workflow for (4-Aminocyclohexyl)methanol

[Click to download full resolution via product page](#)

Procurement and Handling Workflow

Isomeric Relationship

The following diagram illustrates the relationship between the cis and trans isomers of **(4-Aminocyclohexyl)methanol**.


[Click to download full resolution via product page](#)

Isomeric Relationship

Synthetic Utility in Drug Discovery

The diagram below shows the logical relationship of how **cis-(4-Aminocyclohexyl)methanol** can be used as a building block in the synthesis of a complex, drug-like molecule.

Synthetic Utility of cis-(4-Aminocyclohexyl)methanol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vibrantpharma.com [vibrantpharma.com]
- 2. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 3. 30134-98-6|(cis-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 4. Cis-4-aminocyclohexyl)methanol, CAS No. 30134-98-6 - iChemical [ichemical.com]
- 5. CAS#:61367-22-4 | (cis-4-Aminocyclohexyl)methanol hydrochloride (1:1) | Chemsric [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. usbio.net [usbio.net]
- 8. 1467-84-1|(trans-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 9. bocsci.com [bocsci.com]
- 10. scbt.com [scbt.com]
- 11. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 12. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of (4-Aminocyclohexyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024447#commercial-availability-and-suppliers-of-4-aminocyclohexyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com